molecular formula C13H22N2 B1599341 1,4-Benzenediamine, N-(1,4-dimethylpentyl)- CAS No. 63302-43-2

1,4-Benzenediamine, N-(1,4-dimethylpentyl)-

Cat. No. B1599341
CAS RN: 63302-43-2
M. Wt: 206.33 g/mol
InChI Key: MDDXGELKFXXQDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

1,4-Benzenediamine, N-(1,4-dimethylpentyl)- may react with oxidizing agents . It neutralizes acids in exothermic reactions to form salts plus water . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical And Chemical Properties Analysis

1,4-Benzenediamine, N-(1,4-dimethylpentyl)- has a density of 1.028g/cm3 . It has a boiling point of 425.5ºC at 760mmHg . It is insoluble in water . It may be sensitive to heat, air, and moisture during long-term storage .

Scientific Research Applications

Synthesis of Sulfonamide and Disulfonamide Derivatives

1,4-Benzenediamine derivatives have been used in synthesizing sulfonamide and disulfonamide compounds. Khazalpour and Nematollahi (2015) demonstrated the electrochemical and chemical synthesis of various derivatives using 4-nitroso-N,N-dimethylaniline and arylsulfinic acids, yielding compounds with potential applications in various fields, including pharmaceuticals and materials science Khazalpour & Nematollahi, 2015.

Potential Activity as Corrosion Inhibitors

Bipyrazole derivatives, including N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N4,N4-dimethyl-1,4-benzenediamine, have been studied for their potential as corrosion inhibitors. Wang et al. (2006) conducted a density functional theory study, revealing that these compounds could be effective in preventing metal corrosion Wang et al., 2006.

Chemical Derivatization of Electrode Surfaces

Derivatives of N,N,N',N'-tetraalkyl-1,4-benzenediamine have been used for the chemical derivatization of electrode surfaces. Buchanan et al. (1983) synthesized specific reagents for modifying electrodes, contributing to advancements in electrochemical sensors and devices Buchanan et al., 1983.

Applications in Photographic and Dye Industries

Phenylenediamines, including 1,4-benzenediamine derivatives, are utilized in the photographic and dye industries. Their unique chemistry makes them suitable for use as antioxidants and antiozonants for rubbers and plastics Layer, 2000.

UV-Vis-Sensitive pH Sensors

1,4-Benzenediamine-functionalized poly(vinyl amine)s have been developed as water-soluble UV-Vis-sensitive pH sensors. Roth et al. (2006) showed that these polymers are solvatochromic and respond to changes in pH, indicating potential applications in chemical sensing Roth et al., 2006.

Bioactivity of Polysubstituted Derivatives

Elassar (2012) investigated the bioactivity of polysubstituted 1,4-phenylenediamine derivatives, revealing potential antibacterial properties and applications in medicinal chemistry Elassar, 2012.

Safety And Hazards

1,4-Benzenediamine, N-(1,4-dimethylpentyl)- is toxic if swallowed, in contact with skin, or if inhaled . It is corrosive to skin and a mild allergen . It is probably combustible . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

4-N-(5-methylhexan-2-yl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c1-10(2)4-5-11(3)15-13-8-6-12(14)7-9-13/h6-11,15H,4-5,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDXGELKFXXQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)NC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70866998
Record name 1,4-Benzenediamine, N1-(1,4-dimethylpentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Benzenediamine, N-(1,4-dimethylpentyl)-

CAS RN

63302-43-2
Record name N1-(1,4-Dimethylpentyl)-1,4-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63302-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenediamine, N1-(1,4-dimethylpentyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063302432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, N1-(1,4-dimethylpentyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Benzenediamine, N1-(1,4-dimethylpentyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70866998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-methylhexan-2-yl)benzene-1,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.901
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Benzenediamine, N-(1,4-dimethylpentyl)-
Reactant of Route 2
Reactant of Route 2
1,4-Benzenediamine, N-(1,4-dimethylpentyl)-
Reactant of Route 3
Reactant of Route 3
1,4-Benzenediamine, N-(1,4-dimethylpentyl)-
Reactant of Route 4
Reactant of Route 4
1,4-Benzenediamine, N-(1,4-dimethylpentyl)-
Reactant of Route 5
Reactant of Route 5
1,4-Benzenediamine, N-(1,4-dimethylpentyl)-
Reactant of Route 6
Reactant of Route 6
1,4-Benzenediamine, N-(1,4-dimethylpentyl)-

Citations

For This Compound
2
Citations
DJ Randall, RM Bannister - Journal of the American College …, 1990 - journals.sagepub.com
Results: The calculated oral LDso for SANTOFLEX 14 antiozonant was 2100 mg/kg (95% confidence limits 2000-2200 mg/kg). For the doses of 1260, 1580, 2000, 2510 and 3160 mg/kg…
Number of citations: 2 journals.sagepub.com
J Nyström - 2018 - diva-portal.org
The vision of the OSPAR Commission and the Convention for the protection of the marine environment in the North-East Atlantic is a clean, healthy and biologically diverse ocean used …
Number of citations: 6 www.diva-portal.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.